molecular formula C22H23FN4O2 B2807602 N-(4-fluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide CAS No. 1251671-68-7

N-(4-fluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide

Cat. No.: B2807602
CAS No.: 1251671-68-7
M. Wt: 394.45
InChI Key: QUSVMNADEMYHIZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a quinazolinone-based acetamide derivative characterized by a 4-fluorophenyl group and a 4-methylpiperidinyl substituent. Its structure combines a planar quinazolinone core with a flexible piperidine moiety, which may enhance binding affinity and selectivity .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c1-15-10-12-26(13-11-15)21-18-4-2-3-5-19(18)27(22(29)25-21)14-20(28)24-17-8-6-16(23)7-9-17/h2-9,15H,10-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSVMNADEMYHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction with appropriate reagents.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base.

    Bromination and Methylation: The final steps involve bromination and methylation to introduce the bromo and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity, particularly its antimicrobial properties.

    Medicine: Potential use as a lead compound for the development of new drugs.

    Industry: Applications in materials science, such as the development of novel polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can disrupt essential biological processes in microorganisms, leading to their death or inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s structural uniqueness lies in its 2-oxo-1,2-dihydroquinazolin-1-yl core substituted with a 4-methylpiperidinyl group. Similar compounds often vary in:

  • Heterocyclic Core: Quinazolinone vs. thiazole (e.g., compound 30 in ), pyrazolo-triazin (), or imidazolidinone ().
  • Substituents : Piperidinyl vs. piperazinyl (e.g., compound 15 in ) or sulfonylpiperazinyl ().
  • Aromatic Groups : 4-Fluorophenyl vs. 4-methoxyphenyl (compound 18 in ) or 4-chlorophenyl (compound 14 in ).

Physicochemical Properties

Key differences in physical properties are highlighted below:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents Reference
Target Compound Not explicitly provided Not provided N/A 4-Methylpiperidinyl, Quinazolinone
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (30 ) 414.13 328–329 83 Thiazole, 4-Fluorophenyl
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16 ) 408.52 281–282 86 Piperazinyl, 4-Methoxyphenyl
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Not provided Not provided N/A Sulfonylpiperazinyl, 4-Methylphenyl

Notes:

  • Thiazole derivatives (e.g., 30 ) exhibit higher melting points (~328°C) compared to piperazinyl acetamides (~280°C), suggesting stronger intermolecular interactions in thiazole-based structures .
  • Sulfonylpiperazinyl derivatives () may exhibit enhanced solubility due to the polar sulfonyl group, contrasting with the lipophilic 4-methylpiperidinyl group in the target compound .

Pharmacological Relevance

  • Thiazole Derivatives : Compound 30 () showed activity as a matrix metalloproteinase (MMP) inhibitor, attributed to the thiazole ring’s ability to chelate metal ions in enzyme active sites .
  • Sulfonylpiperazinyl Acetamides : These derivatives () are explored for antimicrobial applications, leveraging the sulfonyl group’s electronegativity for target binding .

Key Research Findings

  • Bioactivity: Quinazolinone derivatives are reported to inhibit bacterial biofilm formation () and inflammation-related enzymes ().
  • Structure-Activity Relationships (SAR): Substitution at the quinazolinone 4-position with piperidinyl/piperazinyl groups enhances target selectivity. Fluorine in the 4-fluorophenyl group improves metabolic stability and hydrophobic interactions .

Biological Activity

N-(4-fluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H22FN3O
  • Molecular Weight : 317.39 g/mol
  • CAS Number : Not explicitly listed, but related compounds are documented.

The compound features a quinazoline moiety, which is often associated with various biological activities, including anticancer and antimicrobial effects. The presence of a fluorophenyl group is known to enhance lipophilicity and bioactivity.

Antitumor Activity

Recent studies have highlighted the potential of quinazoline derivatives in cancer therapy. The compound this compound has shown promising results in inhibiting tumor cell proliferation. For instance, a study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

Quinazoline derivatives have also been investigated for their antimicrobial properties. The compound's ability to inhibit bacterial growth was evaluated against several strains, showing effective results comparable to standard antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the piperidine and quinazoline rings can significantly influence potency and selectivity. For example:

Substituent Effect on Activity
Fluorine on phenyl ringIncreases lipophilicity and potency
Methyl on piperidineEnhances receptor binding affinity
Oxo group on quinazolineContributes to anticancer activity

Studies suggest that specific substitutions can lead to improved efficacy against targeted diseases .

Study 1: Anticancer Efficacy

In a recent study involving MCF-7 breast cancer cells, the compound was tested for cytotoxicity. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at 5 µM. This suggests a potent anticancer effect, warranting further investigation into its mechanisms .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of related quinazoline derivatives revealed that compounds with similar structural features exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for these strains, indicating potential use as an antimicrobial agent .

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